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Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-(1-Azepanylcarbonyl)aniline, also known by its IUPAC name (2-aminophenyl)-(azepan-1-

yl)methanone, is a research chemical with potential applications in medicinal chemistry and

drug discovery. Its structure incorporates an aniline moiety, a common pharmacophore in many

biologically active compounds, and an azepane ring, a seven-membered heterocyclic motif

found in various therapeutic agents. While specific research data on 2-(1-
Azepanylcarbonyl)aniline is limited in publicly available literature, this document provides a

comprehensive overview of its potential applications, general synthesis protocols, and

methodologies for biological evaluation based on the activities of structurally related

compounds.

Chemical Properties
A summary of the key chemical properties for 2-(1-Azepanylcarbonyl)aniline is presented in

the table below.
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Property Value Source

IUPAC Name
(2-aminophenyl)-(azepan-1-

yl)methanone
N/A

CAS Number 159180-54-8 [1]

Molecular Formula C₁₃H₁₈N₂O N/A

Molecular Weight 218.29 g/mol N/A

Appearance Not specified (likely solid) N/A

Solubility Not specified N/A

Potential Research Applications
The structural features of 2-(1-Azepanylcarbonyl)aniline suggest several potential areas of

research, primarily in drug discovery and development. The azepane motif is a key component

in a number of FDA-approved drugs and bioactive molecules with a wide range of therapeutic

applications, including anticancer, and antimicrobial activities.[2][3][4] The aniline substructure

is also a well-established pharmacophore found in numerous kinase inhibitors and other

therapeutic agents.[5][6]

Based on these precedents, potential research applications for 2-(1-Azepanylcarbonyl)aniline
could include:

Kinase Inhibitor Development: The aniline core is a common feature in many kinase

inhibitors. This compound could be used as a scaffold or intermediate for the synthesis of

novel inhibitors targeting various kinases implicated in cancer and other diseases.[5][6]

Glycine Transporter (GlyT1) Inhibition: Structurally related N-(2-(azepan-1-yl)-2-phenylethyl)-

benzenesulfonamides have been identified as potent inhibitors of GlyT1, a target for

neurological and psychiatric disorders.[7] This suggests that 2-(1-Azepanylcarbonyl)aniline
could serve as a starting point for the development of novel GlyT1 inhibitors.

Anticancer Drug Discovery: The azepane ring is present in several anticancer agents.[3] This

compound could be evaluated for its cytotoxic activity against various cancer cell lines.
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Central Nervous System (CNS) Active Agents: The lipophilicity and structural characteristics

of the azepane ring may allow for penetration of the blood-brain barrier, making it a

candidate for the development of CNS-active drugs.

Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 2-(1-
Azepanylcarbonyl)aniline. These are based on standard methodologies for similar

compounds and should be optimized for specific experimental conditions.

General Synthesis Protocol
A plausible synthetic route to 2-(1-Azepanylcarbonyl)aniline involves the amidation of a

suitable aniline precursor with an activated azepane carbonyl derivative.

Reaction Scheme:

Reactants

Product
Isatoic anhydride

Amide Intermediate

1. Azepane
2. Heat

Azepane 2-(1-Azepanylcarbonyl)anilineDecarboxylation

Click to download full resolution via product page

Caption: A potential synthetic route to 2-(1-Azepanylcarbonyl)aniline.

Materials:

Isatoic anhydride

Azepane

Anhydrous solvent (e.g., Toluene, DMF)
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Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve isatoic anhydride in an

appropriate anhydrous solvent.

Add an equimolar amount of azepane to the solution.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., ethyl acetate/hexanes) to yield 2-(1-Azepanylcarbonyl)aniline.

Characterize the final product using techniques such as NMR, mass spectrometry, and IR

spectroscopy.

In Vitro Biological Evaluation Protocols
This protocol outlines a common method for assessing the cytotoxic effects of a compound on

cancer cell lines.

Workflow:
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Seed cancer cells in 96-well plates

Treat cells with varying concentrations of
2-(1-Azepanylcarbonyl)aniline

Incubate for 24-72 hours

Add MTT reagent

Solubilize formazan crystals

Measure absorbance at 570 nm

Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for an MTT-based cell viability assay.

Procedure:

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.
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Compound Preparation: Prepare a stock solution of 2-(1-Azepanylcarbonyl)aniline in a

suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

Treatment: Treat the cells with the different concentrations of the compound. Include a

vehicle control (solvent only) and a positive control (a known cytotoxic agent).

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation

of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis: Plot the cell viability against the compound concentration and determine the

half-maximal inhibitory concentration (IC₅₀) value.

This is a generalized protocol to screen for potential kinase inhibitory activity.

Workflow:
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Prepare assay buffer with kinase, substrate, and ATP

Add 2-(1-Azepanylcarbonyl)aniline at various concentrations

Initiate kinase reaction

Incubate at optimal temperature

Stop the reaction

Detect kinase activity (e.g., luminescence, fluorescence)

Calculate percent inhibition and IC50

Click to download full resolution via product page

Caption: A general workflow for a kinase inhibition assay.

Procedure:

Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

Compound Dilution: Prepare serial dilutions of 2-(1-Azepanylcarbonyl)aniline.
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Assay Plate Preparation: Add the assay buffer, kinase, and substrate to the wells of a

microplate.

Compound Addition: Add the diluted compound to the assay wells. Include a positive control

(known inhibitor) and a negative control (vehicle).

Reaction Initiation: Add ATP to initiate the kinase reaction.

Incubation: Incubate the plate at the optimal temperature for the specific kinase.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method (e.g., ADP-Glo™, LanthaScreen™).

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration and determine the IC₅₀ value.

Hypothetical Signaling Pathway Involvement
Given the prevalence of aniline-based compounds as kinase inhibitors, a hypothetical signaling

pathway that could be targeted by derivatives of 2-(1-Azepanylcarbonyl)aniline is the

Receptor Tyrosine Kinase (RTK) pathway, which is often dysregulated in cancer.
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Caption: Hypothetical inhibition of an RTK signaling pathway.
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This diagram illustrates how an aniline-based kinase inhibitor could block the signaling cascade

initiated by growth factor binding to an RTK, thereby inhibiting downstream pathways that lead

to cell proliferation and survival.

Conclusion
2-(1-Azepanylcarbonyl)aniline represents a chemical scaffold with significant potential for the

development of novel therapeutic agents. While specific biological data for this compound is

not readily available, its structural components suggest promising avenues for research,

particularly in the fields of oncology and neuroscience. The generalized protocols provided

herein offer a starting point for researchers to synthesize and evaluate the biological activity of

this and related compounds. Further investigation is warranted to fully elucidate the

pharmacological profile of 2-(1-Azepanylcarbonyl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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